molecular formula C15H12O2 B14386149 2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl- CAS No. 88241-67-2

2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-

Cat. No.: B14386149
CAS No.: 88241-67-2
M. Wt: 224.25 g/mol
InChI Key: DMJDEZUEYXVYNO-FLIBITNWSA-N
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Description

2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl-, also known as 4-phenylcinnamic acid, is an organic compound with the molecular formula C15H12O2. This compound is characterized by the presence of a biphenyl group attached to a propenoic acid moiety. It is a derivative of cinnamic acid and is known for its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- typically involves the reaction of 4-bromobiphenyl with acrylic acid in the presence of a palladium catalyst. This reaction is known as the Heck reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A closely related compound with a similar structure but lacking the biphenyl group.

    Phenylacrylic Acid: Another related compound with a phenyl group attached to the propenoic acid moiety.

Uniqueness

The presence of the biphenyl group in 2-Propenoic acid, 3-[1,1’-biphenyl]-4-yl- imparts unique chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

88241-67-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(Z)-3-(4-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8-

InChI Key

DMJDEZUEYXVYNO-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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